1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol
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Overview
Description
1-(3-Bromophenyl)bicyclo[211]hexan-5-ol is a compound that belongs to the bicyclo[211]hexane family This compound is characterized by its unique structure, which includes a bromophenyl group attached to a bicyclohexane ring
Preparation Methods
The synthesis of 1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol typically involves photochemical reactions. One efficient method is the [2 + 2] cycloaddition reaction, which uses photochemistry to create new building blocks. This method allows for the derivatization of the compound with numerous transformations, making it a versatile approach for accessing sp3-rich chemical space . Industrial production methods may involve scaling up this photochemical process, although specific details on large-scale production are limited.
Chemical Reactions Analysis
1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bromophenyl group or the bicyclohexane ring.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol involves its interaction with molecular targets through its bromophenyl group and bicyclohexane ring. The bromine atom can participate in halogen bonding, while the bicyclohexane ring provides a rigid framework that can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol can be compared with other similar compounds, such as:
1,2-Disubstituted bicyclo[2.1.1]hexanes: These compounds share the bicyclohexane core but differ in the substituents attached to the ring.
Bicyclo[1.1.1]pentanes: Another class of bicyclic compounds with different ring structures and properties.
The uniqueness of 1-(3-Bromophenyl)bicyclo[21
Properties
Molecular Formula |
C12H13BrO |
---|---|
Molecular Weight |
253.13 g/mol |
IUPAC Name |
1-(3-bromophenyl)bicyclo[2.1.1]hexan-5-ol |
InChI |
InChI=1S/C12H13BrO/c13-10-3-1-2-9(6-10)12-5-4-8(7-12)11(12)14/h1-3,6,8,11,14H,4-5,7H2 |
InChI Key |
MQJDXFJZQIGOEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1C2O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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